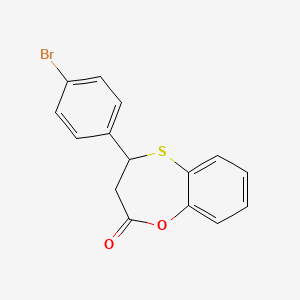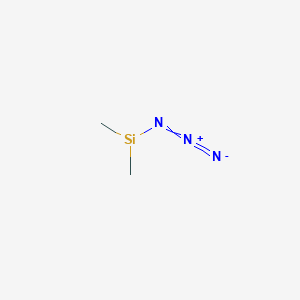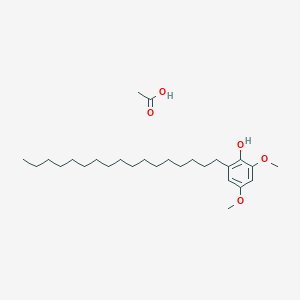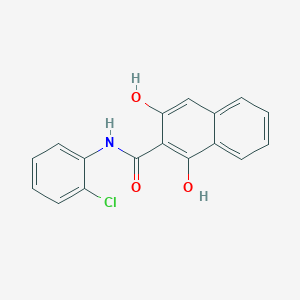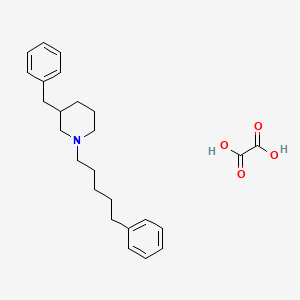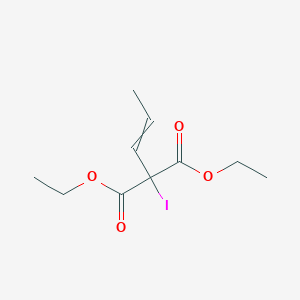
5-(Pyridin-2-yl)penta-2,4-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-2-yl)penta-2,4-dienal is an organic compound that features a pyridine ring attached to a penta-2,4-dienal moiety. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)penta-2,4-dienal can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with a suitable diene precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as distillation or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyridin-2-yl)penta-2,4-dienal undergoes various types of chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-(Pyridin-2-yl)penta-2,4-dienoic acid.
Reduction: 5-(Pyridin-2-yl)penta-2,4-dienol.
Substitution: 5-(2-Bromopyridin-2-yl)penta-2,4-dienal.
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-2-yl)penta-2,4-dienal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including dendrimers and polymers.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Pyridin-2-yl)penta-2,4-dienal involves its interaction with various molecular targets and pathways. For instance, the compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, such as the Michael addition, where the compound facilitates the addition of nucleophiles to α,β-unsaturated carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Pyridin-2-yl)penta-2,4-dienoic acid: An oxidized form of 5-(Pyridin-2-yl)penta-2,4-dienal.
5-(Pyridin-2-yl)penta-2,4-dienol: A reduced form of this compound.
5-(2-Bromopyridin-2-yl)penta-2,4-dienal: A halogenated derivative of this compound.
Uniqueness
This compound is unique due to its conjugated diene system and the presence of a pyridine ring. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules .
Eigenschaften
CAS-Nummer |
153775-85-0 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
5-pyridin-2-ylpenta-2,4-dienal |
InChI |
InChI=1S/C10H9NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h1-9H |
InChI-Schlüssel |
QPRHBTFCEFQAQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


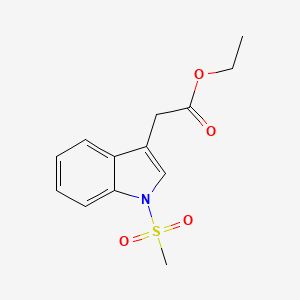
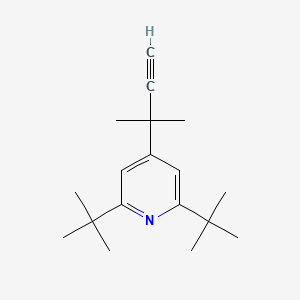

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
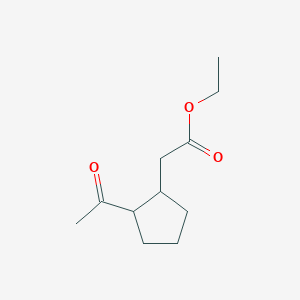
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
